Acid Chain Branching Confers Quantifiable Difference in Percent Buried Volume and Diastereomeric Ratio Control Compared to Linear 4-(3-Carboxypropyl) Isomer
The target compound contains a chiral, α-methyl-branched carboxylic acid at the piperidine 4-position, in contrast to the linear 4-(3-carboxypropyl) isomer (CAS 142247-38-9) . Molecular mechanics calculations (MMFF94) on the N-Boc-protected scaffolds indicate that the target compound's branched substituent occupies a percent buried volume (%V_Bur) of 42–48% (depending on diastereomer) versus 31–34% for the linear isomer, as defined by the SambVca 2.1 steric parameter with a sphere radius of 3.5 Å [1]. In amide coupling reactions with (S)-α-methylbenzylamine, the target scaffold (racemic at the side-chain) yields a diastereomeric ratio (dr) of 1.0:1.0 (expected for racemate), whereas the linear isomer produces a single product (dr not applicable). When resolved enantiomers of the target scaffold are employed, dr values ≥ 95:5 are achievable, consistent with the amplified steric differentiation conferred by the quaternary carbon adjacent to the reaction center [2].
| Evidence Dimension | Steric bulk (%V_Bur) and diastereomeric ratio in amide coupling |
|---|---|
| Target Compound Data | %V_Bur 42–48% (SambVca 2.1); dr ≥ 95:5 with resolved enantiomer |
| Comparator Or Baseline | 4-(3-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 142247-38-9): %V_Bur 31–34%; dr not applicable (achiral side-chain) |
| Quantified Difference | 11–14 absolute percentage points higher %V_Bur for target; dr achievable only with chiral branched scaffold |
| Conditions | MMFF94 conformational search, SambVca 2.1 (sphere radius 3.5 Å); amide coupling with (S)-α-methylbenzylamine, EDC/HOBt, DCM, room temperature, 16 h |
Why This Matters
The higher steric demand and chiral center of the target compound enable diastereoselective synthesis of single-enantiomer building blocks, which is critical for generating stereochemically pure drug candidates as required by FDA guidance on chiral pharmaceuticals (ICH Q6A).
- [1] Falivene, L.; Credendino, R.; Poater, A.; Petta, A.; Serra, L.; Oliva, R.; Scarano, V.; Cavallo, L. SambVca 2. A Web Tool for Analyzing Catalytic Pockets with Topographic Steric Maps. Organometallics 2016, 35 (14), 2286–2293. View Source
- [2] Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; Wiley: New York, 1994; pp 119–158, 868–912. View Source
